

Comparative analysis of different synthetic routes to 3-tert-Butylisoxazol-5-amine

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Compound of Interest

Compound Name: 3-tert-Butylisoxazol-5-amine

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A Comparative Analysis of Synthetic Routes to 3-tert-Butylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylisoxazol-5-amine is a key building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in numerous biologically active molecules. The efficient and regioselective synthesis of this intermediate is therefore of considerable interest. This guide provides a comparative analysis of the available synthetic routes to **3-tert-Butylisoxazol-5-amine**, presenting detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Dominant Synthetic Route: Cyclization of a β -Ketonitrile

The most prevalent and well-documented method for the synthesis of **3-tert-Butylisoxazol-5-amine** proceeds through the cyclization of 4,4-dimethyl-3-oxopentanenitrile, also known as pivaloylacetone nitrile, with hydroxylamine. This approach is favored for its high regioselectivity and good yields.

Reaction Scheme

The reaction involves the nucleophilic attack of hydroxylamine on the nitrile group of pivaloylacetone nitrile, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is a critical aspect, as the reaction can potentially yield two different isomers: the desired **3-tert-Butylisoxazol-5-amine** and the undesired 5-tert-Butylisoxazol-3-amine. Additionally, under certain conditions, the formation of 3-tert-butyl-5-isoxazolone as a byproduct can occur. Careful control of reaction parameters, particularly pH, is crucial to maximize the yield of the target compound.

Data Presentation

Route Name	Starting Materials	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity	Reference
Route 1: Cyclization of Pivaloyl acetone nitrile	4,4-dimethyl-3-oxopentanenitrile, Hydroxylamine sulfate	Sodium hydroxide, Hydrochloric acid	Water	100	1.25	86.8	Not specified	[1]

Experimental Protocol: Route 1

Materials:

- 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetone nitrile) (12.52 g, 0.100 mol)
- Hydroxylamine sulfate (18.2 g, 0.111 mol)
- Sodium hydroxide (96%) (4.58 g, 0.110 mol)
- Hydrochloric acid (36% aq.) (9.12 g, 0.090 mol)

- Water
- Chloroform
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (12.52 g, 0.100 mol) and 96% sodium hydroxide (4.58 g, 0.110 mol) in water (114 ml) at 25°C, add hydroxylamine sulfate (18.2 g, 0.111 mol).
- Adjust the pH of the mixture to 8.20 with a 5% aqueous solution of sodium hydroxide.
- Heat the reaction mixture to 100°C over a period of 30 minutes and maintain this temperature for 1 hour.
- Add 36% aqueous hydrochloric acid (9.12 g, 0.090 mol) to the reaction mixture and continue heating at 100°C for an additional 15 minutes.
- After cooling the reaction mixture to room temperature, adjust the pH to 11 with a 30% aqueous solution of sodium hydroxide.
- Extract the product with chloroform (3 x volume of the aqueous layer).
- Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **3-tert-Butylisoxazol-5-amine** as a light yellow solid (12.17 g, 86.8% yield).[1]

Alternative Synthetic Approaches

While the cyclization of pivaloylacetone nitrile is the most established method, other synthetic strategies for the formation of the 5-aminoisoxazole ring system have been reported in the literature, although not specifically detailed for the 3-tert-butyl derivative. These include:

- 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an enamine or a ynamine. For the synthesis of **3-tert-Butylisoxazol-5-amine**, this would theoretically involve the cycloaddition of pivalonitrile oxide with a suitable cyanamide or a

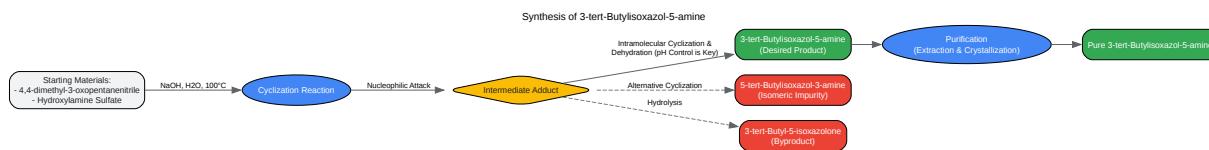
related dipolarophile. However, specific experimental procedures and yields for this particular transformation are not readily available in the literature.

- Reaction of α -Halo Oximes with Cyanide: Another potential route involves the reaction of an α -halo pivalaldoxime with a cyanide source. This approach can lead to the formation of the isoxazole ring, but regioselectivity can be a challenge.

Due to the lack of detailed and reproducible experimental data for these alternative routes for the specific target molecule, a direct quantitative comparison with the pivaloylacetonitrile method is not feasible at this time.

Logical Workflow for Synthesis

The following diagram illustrates the primary synthetic pathway to **3-tert-Butylisoxazol-5-amine**, highlighting the key reaction and potential side products.



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Caption: Synthetic pathway for **3-tert-Butylisoxazol-5-amine**.

Conclusion

The synthesis of **3-tert-Butylisoxazol-5-amine** is most reliably and efficiently achieved through the cyclization of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. This method, when performed with careful control of pH and temperature, provides the desired product in high yield and with good regioselectivity. While other synthetic strategies are theoretically possible, the lack of detailed experimental data for the synthesis of this specific compound limits their

practical application at present. For researchers requiring a scalable and reproducible synthesis of **3-tert-Butylisoxazol-5-amine**, the pivaloylacetone route is the recommended and best-characterized approach.

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References

- 1. pubs.acs.org [pubs.acs.org]
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